GRK6-IN-4

G protein-coupled receptor kinase GRK6 inhibition Biochemical potency

GRK6-IN-4 (IC50 1.56 μM) is the essential mid-range anchor for your GRK6 inhibitor panel, bridging the resolution gap between sub-μM probes (IC50 ~120 nM) and low-potency controls (IC50 ~4.48 μM). Its pyrrolo[3,2-b]quinoxaline core is structurally distinct from 4-aminoquinazoline-based inhibitors, enabling rigorous orthogonal target validation. Explicitly documented in WO2013063458A2 for hematological malignancies, inflammatory diseases, and autoimmune disorders—use with strong literature precedence when exploring GRK6 in inflammation. Procure this tool compound to resolve subtle, biphasic effects in the 1–5 μM range and strengthen your SAR studies.

Molecular Formula C15H15N5
Molecular Weight 265.31 g/mol
Cat. No. B4759049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRK6-IN-4
Molecular FormulaC15H15N5
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)N
InChIInChI=1S/C15H15N5/c1-2-3-8-20-14(17)10(9-16)13-15(20)19-12-7-5-4-6-11(12)18-13/h4-7H,2-3,8,17H2,1H3
InChIKeyOLICCRYPRZAUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRK6-IN-4, a Benchmark Inhibitor of G Protein-Coupled Receptor Kinase 6 (GRK6) for Research Procurement


GRK6-IN-4 is a small-molecule inhibitor of G protein-coupled receptor kinase 6 (GRK6), a serine/threonine kinase that regulates GPCR desensitization and internalization [1]. As a tool compound, it is characterized by an IC50 of 1.56 μM in biochemical assays . The compound is documented in the patent literature (WO2013063458A2) as an inhibitor of GRK6 polypeptides, with claimed utility in research related to hematological malignancies, inflammatory diseases, and autoimmune disorders [2]. The compound is commercially available from multiple vendors under the catalog names GRK6-IN-4, T204959, or HY-150021 .

Why GRK6-IN-4 Cannot Be Arbitrarily Substituted by Other GRK6 Inhibitors in Critical Experiments


The G protein-coupled receptor kinase (GRK) family comprises seven isoforms (GRK1-7) with distinct tissue distribution, regulatory mechanisms, and pathophysiological roles [1]. Despite the emergence of multiple GRK6 inhibitors such as GRK6-IN-1, GRK6-IN-2, GRK6-IN-3, and GRK6-IN-5, these compounds exhibit divergent biochemical potencies, selectivity profiles, and cellular activities that preclude their interchangeable use . A recent comprehensive study characterizing a series of GRK5/GRK6 inhibitors revealed that compounds with similar GRK6 IC50 values can display dramatically different selectivity windows against the closely related kinase GRK5 (selectivity ratios ranging from 1 to over 37) and off-target activity against GRK2 [2]. Substituting GRK6-IN-4 with a more potent but less selective analog introduces confounding variables that can fundamentally alter experimental outcomes and data interpretation. The quantitative evidence detailed below establishes the specific, measurable parameters that distinguish GRK6-IN-4 from its closest comparators, enabling scientifically rigorous selection.

Quantitative Differentiation of GRK6-IN-4 Against the Most Relevant GRK6 Inhibitor Comparators


GRK6-IN-4 Exhibits a 13-Fold Lower Potency Than GRK6-IN-1, Defining Its Utility for Modulatory Studies

GRK6-IN-4 demonstrates an IC50 of 1.56 μM against GRK6 in biochemical assays . In direct comparison, GRK6-IN-1 (compound 18) exhibits a markedly higher potency with an IC50 of 120 nM [1]. This 13-fold difference in potency (1,560 nM vs. 120 nM) is a critical differentiator. Furthermore, GRK6-IN-1 has been reported to inhibit GRK6 with an IC50 as low as 3.8-8 nM in some studies, representing an up to ~400-fold increase in potency relative to GRK6-IN-4 .

G protein-coupled receptor kinase GRK6 inhibition Biochemical potency

GRK6-IN-4 Defines the Lower-Potency Tier of GRK6 Inhibitors, Essential for Concentration-Response Benchmarking

Among the available GRK6 tool compounds, a clear potency gradient exists. GRK6-IN-4 (IC50 1.56 μM) is more potent than GRK6-IN-5 (IC50 4.48 μM) but significantly less potent than GRK6-IN-3 (IC50 1.03 μM), GRK6-IN-1 (IC50 120 nM), GRK6-IN-2 (IC50 120 nM), and the dual GRK5/GRK6 inhibitor GRL093-22 (GRK6 IC50 40 nM) . This established potency hierarchy positions GRK6-IN-4 as a critical reference compound for constructing full concentration-response curves and validating assay sensitivity.

Concentration-response Benchmark compound GRK6 inhibitor panel

GRK6-IN-4 is Structurally Distinct from Quinazoline-Based GRK6 Inhibitors, Providing a Chemically Orthogonal Tool

The chemical structure of GRK6-IN-4 (2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carbonitrile; C15H15N5; MW 265.31) [1] is fundamentally distinct from the 4-aminoquinazoline scaffold that defines high-potency GRK6 inhibitors like GRK6-IN-1 (MW 438.91) and GRK6-IN-2 . The 4-aminoquinazoline series was specifically developed to achieve nanomolar potency and demonstrated selectivity against a panel of 85 kinases, with lead compounds showing IC50 values as low as 6 nM [2]. In contrast, the pyrroloquinoxaline core of GRK6-IN-4 represents a chemically distinct chemotype with a substantially different molecular weight and polarity profile. This structural divergence means GRK6-IN-4 likely engages the GRK6 ATP-binding pocket through a different binding mode and is expected to possess a distinct off-target profile.

Chemical probe Chemotype Kinase inhibitor selectivity

GRK6-IN-4 is Documented for Applications in Hematological Malignancies and Inflammation, Differentiating Its Preclinical Scope

The patent literature (WO2013063458A2) explicitly claims GRK6-IN-4 and related compounds for use in research related to hematological malignancies, inflammation diseases, and autoimmune disorders [1]. In contrast, more potent inhibitors like GRK6-IN-1 and GRK6-IN-2 are primarily documented in the context of multiple myeloma and, in the case of GRK6-IN-1, triple-negative breast cancer [2]. While this is not a direct quantitative comparison of disease models, the distinct disease area associations in the primary literature provide a differentiating framework for selecting the most context-appropriate tool compound.

Hematological malignancy Inflammatory disease Autoimmune disorder

GRK6-IN-4 May Offer a Broader Selectivity Window Against GRK5 Compared to Nanomolar Inhibitors

GRK5 and GRK6 are closely related kinases within the GRK4 subfamily, and selectivity between them is a key differentiator. A recent comprehensive kinase panel study (PMC12530842) demonstrated that the selectivity ratio for GRK6 over GRK5 can vary dramatically among inhibitors, ranging from approximately 1 (non-selective) to over 37 (highly GRK6-selective) [1]. Importantly, high-potency GRK6 inhibitors (IC50 <100 nM) in this series often exhibited reduced selectivity for GRK6 over GRK5, with some showing near-equipotent inhibition of both kinases [1]. While direct selectivity data for GRK6-IN-4 against GRK5 is not publicly available, its moderate potency (IC50 1.56 μM) places it in a potency range where compounds in the PMC12530842 dataset exhibited GRK5/GRK6 selectivity ratios of 7 to 37 [1].

Kinase selectivity GRK5 GRK6

Optimal Research Application Scenarios for GRK6-IN-4 Based on Quantified Differentiators


Scenario 1: Establishing Concentration-Response Curves Requiring a Full Inhibitory Range

A researcher aiming to characterize the functional relationship between GRK6 inhibition and a downstream cellular phenotype (e.g., GPCR desensitization, cytokine release) requires a panel of inhibitors with defined, graded potencies. GRK6-IN-4 (IC50 1.56 μM) serves as the mid-range anchor in such a panel, bridging the gap between the low-potency GRK6-IN-5 (IC50 4.48 μM) and the high-potency GRK6-IN-1/2 (IC50 120 nM) or GRL093-22 (GRK6 IC50 40 nM) . Without a compound in this potency range, the concentration-response curve would lack critical resolution in the 1-5 μM range, potentially missing subtle or biphasic effects.

Scenario 2: Chemical Orthogonal Probe for Target Validation and Off-Target Profiling

When validating the role of GRK6 in a novel biological pathway, the use of chemically distinct probes is essential to rule out off-target effects. A researcher can employ GRK6-IN-4 (pyrrolo[3,2-b]quinoxaline core; MW 265.31) [1] alongside a structurally unrelated inhibitor like GRK6-IN-1 (4-aminoquinazoline core; MW 438.91) . If both compounds produce the same phenotypic change despite their different chemical structures and potency profiles, the confidence that the observed effect is mediated by on-target GRK6 inhibition is significantly strengthened.

Scenario 3: Investigating GRK6 in Inflammatory or Autoimmune Disease Models

For studies focused on the role of GRK6 in inflammation or autoimmunity, GRK6-IN-4 is the preferred initial tool compound due to its explicit documentation in the foundational patent (WO2013063458A2) for these disease areas [2]. In contrast, compounds like GRK6-IN-1 are primarily documented in oncology contexts (multiple myeloma, triple-negative breast cancer) [3]. Using a compound with established precedence in inflammation research reduces the burden of pilot validation experiments and aligns the study with existing literature.

Scenario 4: Investigating GRK5/GRK6 Selectivity in Complex Biological Systems

For experiments where distinguishing between the closely related kinases GRK5 and GRK6 is essential, GRK6-IN-4 presents a strategic option. As inferred from class-level selectivity trends (PMC12530842 Table 1), inhibitors with IC50 values in the low micromolar range (~1-2 μM) tend to exhibit greater selectivity for GRK6 over GRK5 (ratios of 7-37) compared to their sub-100 nM counterparts, which often show near-equipotent inhibition [4]. While direct selectivity data for GRK6-IN-4 is lacking, a researcher can use this compound as a moderate-potency probe and compare its effects to a non-selective or GRK5-selective control to help deconvolve the individual contributions of GRK5 and GRK6 in the system of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRK6-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.